Cas no 868594-49-4 (2,5,8,11,14,17,20,23,26-NONAOXAOCTACOSANE, 28-AZIDO-1-PHENYL-)

2,5,8,11,14,17,20,23,26-NONAOXAOCTACOSANE, 28-AZIDO-1-PHENYL- structure
868594-49-4 structure
商品名:2,5,8,11,14,17,20,23,26-NONAOXAOCTACOSANE, 28-AZIDO-1-PHENYL-
CAS番号:868594-49-4
MF:C25H43N3O9
メガワット:529.624
CID:3247741
PubChem ID:86079861

2,5,8,11,14,17,20,23,26-NONAOXAOCTACOSANE, 28-AZIDO-1-PHENYL- 化学的及び物理的性質

名前と識別子

    • 2,5,8,11,14,17,20,23,26-NONAOXAOCTACOSANE, 28-AZIDO-1-PHENYL-
    • Benzyl-PEG9-N3
    • SCHEMBL13671102
    • 868594-49-4
    • 28-Azido-1-phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosane
    • インチ: InChI=1S/C25H43N3O9/c26-28-27-6-7-29-8-9-30-10-11-31-12-13-32-14-15-33-16-17-34-18-19-35-20-21-36-22-23-37-24-25-4-2-1-3-5-25/h1-5H,6-24H2
    • InChIKey: YCCLCBPCZXAJCP-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 529.29992996Da
  • どういたいしつりょう: 529.29992996Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 11
  • 重原子数: 37
  • 回転可能化学結合数: 29
  • 複雑さ: 508
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 97.4Ų

2,5,8,11,14,17,20,23,26-NONAOXAOCTACOSANE, 28-AZIDO-1-PHENYL- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
XI AN KANG FU NUO Biotechnology Co., Ltd.
BHB-40-500mg
Benzyl-PEG9-N3
868594-49-4 >98.00%
500mg
¥4750.0 2023-09-19
XI AN KANG FU NUO Biotechnology Co., Ltd.
BHB-40-100mg
Benzyl-PEG9-N3
868594-49-4 >98.00%
100mg
¥2650.0 2023-09-19
XI AN KANG FU NUO Biotechnology Co., Ltd.
BHB-40-250mg
Benzyl-PEG9-N3
868594-49-4 >98.00%
250mg
¥3300.0 2023-09-19

2,5,8,11,14,17,20,23,26-NONAOXAOCTACOSANE, 28-AZIDO-1-PHENYL- 関連文献

2,5,8,11,14,17,20,23,26-NONAOXAOCTACOSANE, 28-AZIDO-1-PHENYL-に関する追加情報

Compound CAS No 868594-49-4: 2,5,8,11,14,17,20,23,26-NONAOXAOCTACOSANE, 28-AZIDO-1-PHENYL

The compound with CAS No 868594-49-4 is a highly specialized organic molecule known as 2,5,8,11,14,17,20,23,26-NONAOXAOCTACOSANE, substituted with an azide group at position 28 and a phenyl group at position 1. This molecule belongs to the class of polyoxacarbons and is characterized by its long polyether backbone and functional groups that provide unique chemical properties. The structure of this compound is particularly interesting due to its alternating oxygen atoms in the ether linkages and the presence of azide and phenyl substituents.

Recent studies have highlighted the potential of NONAOXAOCTACOSANE derivatives in various fields. For instance, the azide group at position 28 enables click chemistry reactions such as the Huisgen cycloaddition reaction. This makes the compound a valuable building block in the synthesis of complex molecules and materials. Additionally, the phenyl group at position 1 contributes to aromatic stability and can be further functionalized for specific applications.

The synthesis of this compound involves a multi-step process that typically includes ring-opening polymerization followed by selective substitution reactions. The use of azide groups in such polymers has been explored for applications in drug delivery systems. The azide functionality can be used to conjugate therapeutic agents or targeting ligands via click chemistry. This approach has shown promise in creating targeted drug delivery systems with improved efficacy and reduced side effects.

Moreover, the long polyether backbone of NONAOXAOCTACOSANE provides excellent solubility properties. This makes it suitable for use in aqueous environments such as biological systems or industrial processes requiring high solubility. The combination of these properties has led researchers to investigate its potential in biotechnology and material science.

Recent advancements in polymer chemistry have also explored the use of azido-functionalized polyethers like this compound in creating stimuli-responsive materials. By incorporating azide groups into polymer backbones researchers can develop materials that respond to external stimuli such as light heat or magnetic fields. Such materials have applications in sensors actuators and smart drug delivery systems.

In terms of characterization techniques modern analytical methods such as NMR spectroscopy mass spectrometry and X-ray crystallography have been employed to study the structure and properties of this compound. These studies provide insights into its molecular conformation solubility and reactivity which are crucial for its application development.

The integration of NONAOXAOCTACOSANE derivatives into advanced materials has also been a focus area for researchers. For example their use in creating self-healing polymers or high-performance adhesives has been explored due to their unique mechanical properties and reactivity.

In conclusion CAS No 868594-49-4 represents a versatile compound with significant potential across multiple disciplines. Its structure functionality and reactivity make it an attractive candidate for further research and development particularly in areas such as drug delivery material science and polymer chemistry.

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